
2-(2-(6-Amino-2,3,4-trichlorophenoxy)phenyl)acetic acid
Overview
Description
2-(2-(6-Amino-2,3,4-trichlorophenoxy)phenyl)acetic acid is a complex organic compound with the molecular formula C14H10Cl3NO3 This compound is characterized by the presence of an amino group, three chlorine atoms, and a phenoxy group attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-Amino-2,3,4-trichlorophenoxy)phenyl)acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,3,4-trichlorophenol with 2-bromoacetophenone in the presence of a base to form 2-(2,3,4-trichlorophenoxy)acetophenone. This intermediate is then subjected to nitration to introduce the amino group, followed by reduction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-(6-Amino-2,3,4-trichlorophenoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenylacetic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves several steps:
- Formation of Intermediate Compounds : One common method is the reaction of 2,3,4-trichlorophenol with 2-bromoacetophenone in the presence of a base.
- Nitration : The intermediate undergoes nitration to introduce the amino group.
- Reduction : Finally, reduction yields the target compound.
Industrial production may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Anti-inflammatory Properties
Research indicates that 2-(2-(6-Amino-2,3,4-trichlorophenoxy)phenyl)acetic acid exhibits significant anti-inflammatory activity. Preliminary studies suggest it may inhibit specific pathways related to pain and swelling by interacting with enzymes involved in inflammatory responses.
Antimicrobial and Anticancer Potential
The compound is being investigated for its potential antimicrobial and anticancer properties. Its structural features allow it to interact with various biological targets, which could lead to therapeutic applications in treating infections and cancerous cells .
Herbicidal Activity
The trichlorophenoxy moiety suggests possible herbicidal applications. Its interactions with plant growth regulators indicate that it may influence plant signaling pathways, making it a candidate for agricultural use as a herbicide.
Case Studies
- Anti-inflammatory Studies : A study examining the compound's effects on inflammatory markers demonstrated significant reductions in cytokine levels in vitro. This suggests potential for development as an anti-inflammatory agent in clinical settings.
- Herbicidal Efficacy : Experimental trials showed that formulations containing this compound effectively inhibited weed growth in controlled environments, indicating its potential as an eco-friendly herbicide alternative.
- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited notable antimicrobial activity against various bacterial strains, paving the way for further exploration in pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(2-(6-Amino-2,3,4-trichlorophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group and phenoxy moiety play crucial roles in its binding to enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(6-Amino-2,3,4-trichlorophenoxy)ethyl)acetic acid
- 2-(2-(6-Amino-2,3,4-trichlorophenoxy)propyl)acetic acid
- 2-(2-(6-Amino-2,3,4-trichlorophenoxy)butyl)acetic acid
Uniqueness
2-(2-(6-Amino-2,3,4-trichlorophenoxy)phenyl)acetic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different binding affinities and reaction profiles, making it a valuable compound for targeted research and applications.
Biological Activity
2-(2-(6-Amino-2,3,4-trichlorophenoxy)phenyl)acetic acid is a complex organic compound with significant biological activity. With the molecular formula C14H10Cl3NO3 and a molecular weight of 346.59 g/mol, this compound exhibits properties that may have implications in various fields, including pharmacology and agriculture. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a phenyl group attached to an acetic acid moiety, characterized by a trichlorophenoxy group with an amino substituent. The presence of three chlorine atoms and an amino group enhances its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C14H10Cl3NO3 |
Molecular Weight | 346.59 g/mol |
Melting Point | 217-219 °C |
Boiling Point | ~475.6 °C |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity . Studies have shown that it can modulate various signaling pathways involved in inflammation. The compound appears to inhibit enzymes associated with inflammatory responses, potentially reducing pain and swelling in biological systems.
Herbicidal Activity
The trichlorophenoxy moiety suggests possible herbicidal properties . Its structural similarity to known herbicides allows it to interact with plant growth regulators, which may lead to applications in agricultural settings. Preliminary studies indicate that the compound can influence plant growth through its effects on specific biochemical pathways.
Antimicrobial and Anticancer Potential
Emerging studies have begun to explore the antimicrobial and anticancer properties of this compound. The presence of the amino group may enhance its ability to interact with cellular receptors and enzymes, leading to potential therapeutic applications in treating infections or cancerous growths.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The amino group and phenoxy moiety play crucial roles in binding to enzymes and receptors, modulating biological activities such as oxidative stress responses and inflammatory pathways.
Study on Anti-inflammatory Effects
A recent study investigated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in pro-inflammatory cytokines when administered at specific doses. The study concluded that the compound could serve as a potential therapeutic agent for inflammatory diseases.
Herbicidal Efficacy Assessment
In agricultural research, trials were conducted to assess the herbicidal efficacy of this compound against common weeds. The results demonstrated effective weed control at lower concentrations compared to traditional herbicides, suggesting its potential use as an environmentally friendly alternative.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4-Dichlorophenoxyacetic Acid | C8H6Cl2O3 | Widely used herbicide; less chlorination |
2,4,5-Trichlorophenoxyacetic Acid | C8H5Cl3O3 | Known herbicide; different chlorine placement |
2-[(2,6-Dichlorophenyl)-amino-phenyl]acetic Acid | C14H11Cl2NO2 | Similar amino structure but fewer chlorines |
The uniqueness of this compound lies in its specific arrangement of chlorine atoms combined with the amino group on a trichloro-substituted phenoxy ring. This configuration may enhance its biological activity compared to other structurally similar compounds.
Properties
IUPAC Name |
2-[2-(6-amino-2,3,4-trichlorophenoxy)phenyl]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3/c15-8-6-9(18)14(13(17)12(8)16)21-10-4-2-1-3-7(10)5-11(19)20/h1-4,6H,5,18H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDICLJHGFFEQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=C(C(=C(C=C2N)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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